N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16283822
InChI: InChI=1S/C23H25N3O2S2/c1-4-11-26-22(28)20-17-7-5-6-8-18(17)30-21(20)25-23(26)29-13-19(27)24-16-10-9-14(2)15(3)12-16/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,24,27)
SMILES:
Molecular Formula: C23H25N3O2S2
Molecular Weight: 439.6 g/mol

N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16283822

Molecular Formula: C23H25N3O2S2

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide -

Specification

Molecular Formula C23H25N3O2S2
Molecular Weight 439.6 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H25N3O2S2/c1-4-11-26-22(28)20-17-7-5-6-8-18(17)30-21(20)25-23(26)29-13-19(27)24-16-10-9-14(2)15(3)12-16/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,24,27)
Standard InChI Key BOBLDXMWJQFRMD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C

Introduction

Structural Features and Molecular Properties

The compound integrates a hexahydrobenzothieno[2,3-d]pyrimidine core modified with a 4-oxo group, a prop-2-en-1-yl (allyl) substituent at position 3, and a sulfanyl-acetamide moiety at position 2. The N-(3,4-dimethylphenyl) group further differentiates it from simpler analogs. Key structural elements include:

  • Bicyclic Core: The hexahydrobenzothieno[2,3-d]pyrimidine system combines a sulfur-containing thiophene ring fused to a pyrimidine ring, partially saturated to enhance conformational flexibility.

  • Allyl Substituent: The prop-2-en-1-yl group at position 3 introduces potential sites for electrophilic addition or polymerization, which may influence pharmacokinetic properties .

  • Sulfanyl-Acetamide Linkage: The sulfanyl bridge connects the core to an acetamide functionalized with a 3,4-dimethylphenyl group, likely enhancing lipophilicity and target binding.

While the exact molecular formula and weight are unspecified in literature, estimates based on analogs suggest a formula near C24H26N3O2S2 and a molecular weight of approximately 460.6 g/mol.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely follows multi-step protocols analogous to related benzothieno-pyrimidines :

  • Core Formation: Cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions generates the benzothieno-pyrimidine scaffold.

  • Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution or Friedel-Crafts alkylation at position 3.

  • Sulfanyl-Acetamide Conjugation: Thiol-disulfide exchange or nucleophilic substitution attaches the sulfanyl-acetamide moiety to position 2.

Critical reaction parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and catalysts such as triethylamine or palladium complexes .

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Allyl Group: Susceptible to electrophilic addition (e.g., bromination) or radical-initiated polymerization.

  • Sulfanyl Bridge: Participates in redox reactions, potentially forming disulfide bonds or undergoing oxidation to sulfoxides.

  • Acetamide: May undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Biological Activity and Mechanistic Insights

Anticancer Activity

Structural analogs demonstrate anticancer effects via topoisomerase inhibition or apoptosis induction. Molecular docking studies suggest that the sulfanyl-acetamide moiety may intercalate DNA or bind kinase active sites.

Applications in Medicinal Chemistry

The compound’s modular structure positions it as a versatile scaffold for drug discovery:

  • Lead Optimization: The allyl and dimethylphenyl groups serve as handles for synthetic modification to optimize pharmacokinetics.

  • Targeted Therapies: Functionalization with bioorthogonal groups (e.g., azides) enables click chemistry applications for prodrug development .

Comparison with Structural Analogs

FeatureThis CompoundVC11954347L286095
Core SaturationHexahydroDihydroHexahydro
Position 3 Subst.Prop-2-en-1-yl4-Ethoxyphenyl4-Ethoxyphenyl
Acetamide GroupN-(3,4-dimethylphenyl)N-(2,4-dimethylphenyl)N-(3,4-dimethoxyphenyl)
BioactivityHypothesized anticancerAntimicrobialUnder investigation

This comparison highlights the role of substituents in modulating biological activity and solubility .

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